Febuxostat-d7
Description
Properties
CAS No. |
1285539-74-3 |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
323.418 |
IUPAC Name |
2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |
InChI Key |
BQSJTQLCZDPROO-SCENNGIESA-N |
SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |
Synonyms |
2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7; |
Origin of Product |
United States |
Preparation Methods
Halophenol Alkylation with Deuterated Isobutyl Derivatives
Patent describes the alkylation of 2,4-dihalophenol with bromoisobutane under basic conditions to form 2,4-dibromo-1-isobutoxybenzene. For this compound synthesis, substituting bromoisobutane with deuterated isobutyl bromide (isobutyl-d9 bromide) introduces deuterium at the isobutoxy group’s methyl positions.
Reaction Conditions :
Deuterium Stability :
-
The isobutoxy group’s deuterium remains stable under alkaline conditions, as no exchange occurs at C-D bonds during alkylation.
Thioformylation and Cyclization with Deuterated Reagents
Following alkylation, patent employs thioacetamide or phosphorus pentasulfide for thioformylation. Using deuterated thioacetamide (CD3C(S)ND2) introduces deuterium at the thiazole ring’s methyl group. Subsequent cyclization with 2-chloroethyl acetoacetate (deuterated at methyl positions: CD3COCH2COOCH2CH3 ) further enriches deuterium content.
Key Parameters :
Alternative Route via 2-Hydroxy-5-cyanobenzaldehyde
NaSH-Mediated Thioamide Formation
Patent outlines a pathway starting with 2-hydroxy-5-cyanobenzaldehyde reacting with NaSH to form 3-aldehyde-4-hydroxythiobenzamide. Deuterium is introduced by substituting NaSH with NaSD in DMF, yielding a deuterated thioamide intermediate.
Optimization :
Cyclization with Deuterated Halo Methyl Acetoacetate
The intermediate reacts with 2-chloroethyl acetoacetate-d6 (CD3COCD2COOCH2CH3 ) to form a deuterated thiazole ring. Hydrolysis with NaOH-d1 ensures retention of deuterium at ester groups.
Yield : 25% overall (non-deuterated).
Coupling Reaction-Based Synthesis
Halogen-Metal Exchange and Deuteration
Patent utilizes halogen-metal exchange (e.g., Br to Li) followed by coupling with deuterated nitriles. For example, using CD3CN in the cyanation step introduces deuterium at the benzonitrile moiety.
Catalyst : Palladium charcoal under hydrogen.
Challenges : Deuterium loss during hydrogenation necessitates inert atmosphere handling.
Analytical Validation of Deuterium Incorporation
Mass Spectrometry (MS)
-
Q-TOF MS : Confirms molecular ion peaks at m/z 261.1 (non-deuterated) vs. m/z 268.1 (d7).
-
Isotopic Purity : >98% deuterium enrichment required for pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of protons at δ 1.2–1.4 ppm (isobutoxy CH3) confirms deuteration.
-
¹³C NMR : Peaks at δ 22–25 ppm (quaternary carbons adjacent to deuterium).
Comparative Analysis of Synthesis Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Febuxostat-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .
Scientific Research Applications
Febuxostat-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Febuxostat in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Febuxostat.
Medicine: Utilized in clinical research to study the efficacy and safety of Febuxostat in the treatment of hyperuricemia and gout.
Mechanism of Action
Febuxostat-d7, like Febuxostat, exerts its effects by selectively inhibiting the enzyme xanthine oxidase. This inhibition reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular target of this compound is xanthine oxidase, and the primary pathway involved is the purine degradation pathway .
Comparison with Similar Compounds
Research and Commercial Considerations
- Sourcing: this compound is commercially available through suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. (Price: ~$450/1 mg) .
- Synthetic Challenges: Deuterium incorporation requires specialized techniques (e.g., catalytic exchange), increasing production costs compared to non-deuterated analogs .
- Emerging Alternatives : Febuxostat D9, with two additional deuterium atoms, offers higher mass shift (Δm/z: +9) but is less cost-effective for routine analyses .
Biological Activity
Febuxostat-d7, a deuterated form of febuxostat, is primarily used as an internal standard in pharmacokinetic studies. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in treating gout, and potential novel applications as an antibacterial agent.
Pharmacokinetics of this compound
This compound is utilized in bioequivalence studies to ensure accurate quantification of febuxostat in biological samples. A study demonstrated a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for extracting febuxostat from human plasma using this compound as an internal standard. The method provided a linear range of 10.00-5000.00 ng/mL for febuxostat and showed adequate recovery rates exceeding 85% across various concentrations .
Table 1: Pharmacokinetic Parameters of Febuxostat
| Parameter | Value |
|---|---|
| Maximum Plasma Concentration (Cmax) | 2.6 ± 1.7 mcg/mL (80 mg) |
| Time to Cmax (Tmax) | 1-1.5 hours |
| Terminal Elimination Half-life (t1/2) | 5-8 hours |
| Plasma Protein Binding | ~99.2% (primarily albumin) |
| Volume of Distribution (Vd) | ~50 L |
The absorption of febuxostat is approximately 80%, and it is extensively metabolized in the liver, with elimination occurring via both hepatic and renal pathways .
Efficacy in Gout Treatment
Febuxostat is an effective urate-lowering therapy for patients with gout. A randomized double-blind study involving 314 subjects with hyperuricemia assessed the effects of febuxostat on joint damage and gout flare incidence over 24 months. Results indicated that febuxostat significantly improved the Rheumatoid Arthritis Magnetic Resonance Imaging Scoring (RAMRIS) scores for synovitis and reduced the incidence of gout flares compared to placebo .
Table 2: Efficacy Results from Gout Study
| Parameter | Febuxostat Group | Placebo Group | p-value |
|---|---|---|---|
| RAMRIS Synovitis Score Change | -0.43 | -0.07 | <0.001 |
| Incidence of Gout Flares | 29.3% | 41.4% | <0.05 |
| Serum Uric Acid Control | 62.8% | 5.7% | <0.001 |
Despite these benefits, no significant changes in joint erosion were observed between the treatment groups over the study duration .
Novel Antibacterial Activity
Recent research has uncovered potential antibacterial properties of febuxostat, particularly against Mycobacterium tuberculosis (Mtb). A study indicated that febuxostat significantly inhibited mycobacterial growth, showcasing a concentration-dependent effect against Mtb and its close relatives . The drug demonstrated efficacy in reducing bacterial loads in murine models without exacerbating lung inflammation.
Table 3: Antibacterial Activity Against Mycobacterium Species
| Mycobacterium Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | Significant inhibition |
| Mycobacterium bovis | Significant inhibition |
| Mycobacterium kansasii | Significant inhibition |
These findings suggest that febuxostat could be repurposed as a treatment for tuberculosis, highlighting its potential beyond gout management.
Q & A
Q. Why is Febuxostat-d7 commonly selected as an internal standard in LC-MS/MS assays for quantifying Febuxostat in biological matrices?
this compound, a deuterated isotopologue of Febuxostat, is used as an internal standard (IS) due to its near-identical chemical properties to the analyte, which minimizes variability during sample preparation and ionization. Its deuterium substitution reduces chromatographic co-elution with the parent compound, ensuring accurate quantification by correcting for matrix effects and instrument drift . For example, in human plasma studies, this compound demonstrated a linear range of 5–5000 ng/mL with recovery rates >85%, validated per FDA guidelines for precision (±15%) and accuracy (85–115%) .
Q. What methodological steps ensure the reproducibility of this compound synthesis and characterization in analytical workflows?
Reproducibility requires:
- Synthesis documentation : Detailed protocols for deuterium incorporation (e.g., reaction conditions, purification steps).
- Characterization : Mass spectrometry (MS) to confirm molecular weight (e.g., +7 Da shift) and nuclear magnetic resonance (NMR) to verify structural integrity.
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection to ensure >98% purity, critical for minimizing interference in assays .
Q. How should researchers validate an LC-MS/MS method using this compound for regulatory compliance?
Validation parameters per FDA/EMA guidelines include:
- Linearity : Assessed via calibration curves (e.g., 5–5000 ng/mL).
- Precision/Accuracy : Intra-/inter-day variability ≤15% (≤20% at lower limits).
- Recovery : Compare extracted vs. unextracted samples (e.g., 85–95% recovery in plasma).
- Stability : Evaluate freeze-thaw cycles, short-/long-term storage.
- Selectivity : Test for interference from endogenous compounds using blank matrices .
Advanced Research Questions
Q. How can researchers optimize liquid-liquid extraction (LLE) over protein precipitation when using this compound in complex biological matrices?
LLE (e.g., methyl tert-butyl ether extraction) offers superior lipid removal and reduced matrix effects compared to protein precipitation. Key optimizations include:
- pH adjustment : Use ammonium hydroxide to deprotonate Febuxostat, enhancing partition into the organic phase.
- Solvent selection : Low-polarity solvents improve selectivity for hydrophobic analytes.
- IS addition timing : Co-introduction of this compound during extraction corrects for recovery variability .
Q. What strategies resolve discrepancies in this compound recovery rates across different biological matrices (e.g., plasma vs. tissue homogenates)?
Contradictions arise from matrix-specific interferences (e.g., phospholipids in tissue homogenates). Mitigation strategies:
Q. How can the PICOT framework guide the design of pharmacokinetic studies using this compound?
PICOT (Population, Intervention, Comparison, Outcome, Time) elements:
- Population : Healthy volunteers (n=24) for bioequivalence studies.
- Intervention/Comparison : Test vs. reference formulations (80 mg Febuxostat).
- Outcome : Pharmacokinetic parameters (Cmax, AUC0–t).
- Time : Sampling intervals (0–48 hrs) to capture elimination phases. This framework ensures alignment with regulatory endpoints and minimizes confounding variables .
Q. What are the ethical and methodological considerations for clinical trials involving this compound in vulnerable populations?
- Ethics : Informed consent, IRB approval, and adherence to Declaration of Helsinki guidelines.
- Methodology : Stratified sampling for renal/hepatic impairment subgroups, dose adjustments based on pharmacokinetic modeling.
- Data transparency : Pre-registration on ClinicalTrials.gov and open-access publication of adverse event data .
Data Contradiction and Cross-Study Analysis
Q. How should researchers address variability in reported this compound stability under different storage conditions?
Conflicting stability data (e.g., -80°C vs. -20°C) require:
Q. What criteria distinguish robust vs. biased comparisons of this compound performance across analytical platforms (e.g., HPLC vs. UPLC)?
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Compare instrument availability and cost per analysis.
- Novelty : Assess resolution improvements (e.g., UPLC reduces run time by 50%).
- Relevance : Align with study goals (e.g., high-throughput vs. high sensitivity) .
Methodological Resources
For experimental details, refer to validated protocols from Bioequivalence and Pharmacokinetic Study of Febuxostat in Human Plasma Using LC-MS/MS with Liquid and ethical guidelines in General Questions and Data Collection Methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
